molecular formula C21H22N4O2S B2693204 (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1251574-76-1

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2693204
M. Wt: 394.49
InChI Key: RMUIFEDASPEEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Badiger and Khazi (2013) explored Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, showing significant antitubercular activity (Badiger & Khazi, 2013).

Antiproliferative and Anti-Cancer Properties

The antiproliferative activity of similar compounds has been studied, such as the research by Prasad et al. (2018) on a novel bioactive heterocycle evaluated for antiproliferative activity (Prasad et al., 2018). Moreover, Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, indicating potential for anti-cancer applications (Jeankumar et al., 2013).

Receptor Binding and Inhibitory Actions

Compounds with similar structures have been synthesized to study receptor binding and inhibitory actions. For example, Guca (2014) synthesized pyrazolo[1,5-α] pyridines for in vitro receptor binding assays, potentially relevant in neurological research (Guca, 2014). In a similar vein, Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1, indicating a role in neurological and pharmacological studies (Romero et al., 2012).

Antifungal Activity and Molecular Docking Studies

Desai, Jadeja, and Khedkar (2022) designed sulfur-containing pyrazole-pyridine hybrids, investigated for their antimicrobial activity and molecular docking, showing promise in antifungal research (Desai, Jadeja, & Khedkar, 2022).

properties

IUPAC Name

[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-6-4-15(5-7-18)13-19-23-24-20(28-19)16-8-11-25(12-9-16)21(26)17-3-2-10-22-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUIFEDASPEEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

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